molecular formula C19H20N6O4 B2454185 Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1396673-55-4

Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B2454185
CAS No.: 1396673-55-4
M. Wt: 396.407
InChI Key: KMCJFFPQSCLRHA-UHFFFAOYSA-N
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Description

Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as phenyl-substituted pyrimidines, with piperazine derivatives under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups to more reduced forms.

  • Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others, leading to derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives, which can be explored for various applications.

Biology: In biological research, Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for drug discovery.

Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its versatility and reactivity make it a valuable component in the production of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific derivatives and the biological targets they interact with. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors on cell surfaces, triggering or blocking signal transduction processes.

  • Pathways: The compound may modulate various intracellular signaling pathways, affecting cellular functions and responses.

Comparison with Similar Compounds

  • Pyrimidopyrimidines: These compounds share a similar bicyclic structure and are known for their diverse biological activities.

  • Thiadiazoles: These compounds also contain heterocyclic rings and exhibit antimicrobial and anticancer properties.

  • Thioamides: These compounds have sulfur atoms in their structure and are used in various pharmaceutical applications.

Uniqueness: Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate stands out due to its specific substitution pattern and the presence of the piperazine ring, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(5,7-dioxo-6-phenyl-8H-pyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-2-29-19(28)24-10-8-23(9-11-24)17-20-12-14-15(21-17)22-18(27)25(16(14)26)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCJFFPQSCLRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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